4-(2,4-Difluorobenzoyl)piperidine hydrochloride
Overview
Description
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride is a white to light yellow powder or crystal . It has been used as a synthetic intermediate of benzisoxazole dopamine D2 and serotonin receptors antagonists, such as Iloperidone and risperidone .
Synthesis Analysis
The synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is generally achieved by chemical synthesis. A common method of preparation is to react 2,4-difluorobenzoic acid with piperidine in a suitable solvent and add hydrochloric acid to produce the hydrochloride salt .Molecular Structure Analysis
The molecular formula of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is C12H13F2NO·HCl, and its molecular weight is 261.70 .Chemical Reactions Analysis
As a synthetic intermediate, this compound is used in the preparation of 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives as antipsychotics .Physical And Chemical Properties Analysis
4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water . The compound appears as a white to light yellow powder or crystal .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
4-(2,4-Difluorobenzoyl)piperidine hydrochloride serves as a key intermediate in synthesizing various pharmaceutical compounds. For instance, it was utilized as the starting material in the new synthetic process of iloperidone, a psychotherapeutic drug, showing ease of operation and high yield suitable for industrial production (W. Pa, 2013). Similarly, in the synthesis of risperidone, an antipsychotic medication, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride played a crucial role in the intermediate steps, contributing to an overall yield of 49.5% (Ji Ya-fei, 2011).
Role in Radiotracer Development
In the field of positron emission tomography (PET) imaging, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride was involved in the development of specific PET radioligands. These ligands, however, exhibited high accumulation in bone and cartilage, suggesting a significant degree of defluorination, which limits their suitability for imaging NR2B NMDA receptors (R. Labas et al., 2011).
Antimicrobial Studies
The compound has also been investigated for its potential antimicrobial activities. In a study focusing on the synthesis and screening of related compounds, moderate antimicrobial activities were observed against various bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (O. B. Ovonramwen et al., 2019).
Structural and Biochemical Analysis
Research involving 4-(2,4-Difluorobenzoyl)piperidine hydrochloride has extended to the structural and biochemical study of related compounds. For instance, studies have explored the crystal structure and molecular conformation of similar hydrochloride salts, contributing to a deeper understanding of their chemical behavior and potential applications (M. Szafran et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJONRGTWKXJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596017 | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorobenzoyl)piperidine hydrochloride | |
CAS RN |
106266-04-0 | |
Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106266-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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